molecular formula C8H7ClO3 B8654612 4-Chlorotetrahydrophthalic anhydride

4-Chlorotetrahydrophthalic anhydride

Cat. No. B8654612
M. Wt: 186.59 g/mol
InChI Key: PGGASBAOLMMPHM-UHFFFAOYSA-N
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Patent
US06881815B2

Procedure details

5.2 grams of 4-chlorotetrahydrophthalic anhydride, 2.6 grams of 2-aminopyridine, 50 milliliters of trichlorobenzene and 6.0 grams of Calgon Carbon S-Sorb was combined in a 3 neck flask. The flask was fitted with a reflux condenser and an inlet tube adjusted to deliver air as bubbles below the surface. The third neck was fitted with a drying tube to remove water. After about 9 hours, N-(2-pyridyl)-4-chlorophthalimide was formed in about 84% yield as determined by GC-MS.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
Carbon S-Sorb
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[CH:12]=[CH:11][CH:5]2[C:6]([O:8][C:9](=[O:10])[CH:4]2[CH2:3]1)=O.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1>ClC1C(Cl)=C(Cl)C=CC=1>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N:13]1[C:9](=[O:10])[C:4]2=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=[C:5]2[C:6]1=[O:8]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1CC2C(C(=O)OC2=O)C=C1
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Carbon S-Sorb
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClC=1C(=C(C=CC1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a reflux condenser and an inlet tube
CUSTOM
Type
CUSTOM
Details
The third neck was fitted with a drying tube
CUSTOM
Type
CUSTOM
Details
to remove water

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1C(C=2C(C1=O)=CC(=CC2)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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